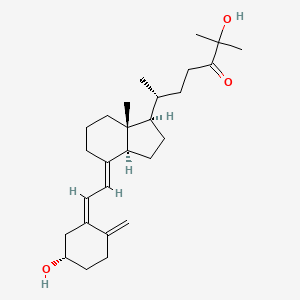
2-HE-Dmt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-HE-Dmt is an organic compound that belongs to the thiazolium family It is characterized by the presence of a thiazole ring substituted with a hydroxyethyl group at the alpha position and two methyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-HE-Dmt typically involves the reaction of 3,4-dimethylthiazole with an alpha-hydroxyethylating agent in the presence of a brominating agent. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-HE-Dmt undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-HE-Dmt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or activator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-HE-Dmt involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiazolium ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(alpha-Hydroxyethyl)thiamine diphosphate: A thiamine derivative with similar structural features but different functional groups.
3,4-Dimethylthiazole: The parent compound without the hydroxyethyl group.
Thiamine (Vitamin B1): A related compound with a thiazole ring and important biological functions.
Uniqueness
2-HE-Dmt is unique due to its specific substitution pattern and the presence of both hydroxyethyl and bromide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
51169-57-4 |
|---|---|
Formule moléculaire |
C7H12BrNOS |
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethanol;bromide |
InChI |
InChI=1S/C7H12NOS.BrH/c1-5-4-10-7(6(2)9)8(5)3;/h4,6,9H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RLTJVQZAYRRZOI-UHFFFAOYSA-M |
SMILES |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
SMILES canonique |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
Synonymes |
2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium 2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium bromide 2-HE-DMT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)



![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)


![(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one](/img/structure/B1239015.png)
![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)

![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)

